molecular formula C17H15N3OS B2499977 N-({[2,3'-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide CAS No. 1903125-90-5

N-({[2,3'-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2499977
CAS No.: 1903125-90-5
M. Wt: 309.39
InChI Key: DTPWCQGRPPQRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.

Properties

IUPAC Name

5-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-4-5-16(22-12)17(21)20-10-13-6-8-19-15(9-13)14-3-2-7-18-11-14/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPWCQGRPPQRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₅N₃OS , with a molecular weight of 309.4 g/mol . Key structural elements include:

  • A 2,3'-bipyridine system (two pyridine rings connected at the 2- and 3'-positions).
  • A methylthiophene unit substituted at the 5-position.
  • A carboxamide bridge connecting the bipyridine and thiophene moieties.

The bipyridine component enables metal coordination, while the thiophene-carboxamide group introduces steric and electronic modulation.

Synthetic Strategies for the Bipyridine-Thiophene Scaffold

Synthesis of the [2,3'-Bipyridine]-4-ylmethanamine Intermediate

The bipyridine precursor is critical for constructing the target molecule. Two primary routes are documented:

Kröhnke Pyridine Synthesis

The Kröhnke method facilitates unsymmetrical bipyridine formation via cyclocondensation of α,β-unsaturated ketones with ammonium acetate. For [2,3'-bipyridine]-4-ylmethanamine:

  • Precursor Preparation : 3-Pyridinecarboxaldehyde and 2-acetylpyridine undergo aldol condensation to form a chalcone derivative.
  • Cyclization : Treatment with ammonium acetate in acetic acid yields the bipyridine core.
  • Functionalization : Reductive amination or nucleophilic substitution introduces the methylamine group at the 4-position.

Challenges : Low yields (30–45%) due to competing symmetrization and byproduct formation. Purification often requires column chromatography or recrystallization from ethanol-water mixtures.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings offer higher regiocontrol:

  • Halogenated Precursors : 4-Bromo-2-pyridinemethylamine and 3-pyridinylboronic acid are coupled using Pd(PPh₃)₄ in a DME/H₂O solvent system.
  • Optimization : Yields improve to 60–70% with microwave-assisted heating (120°C, 30 min).

Synthesis of 5-Methylthiophene-2-carboxylic Acid

The thiophene component is prepared via:

  • Friedel-Crafts Acylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to yield 5-methylthiophene-2-carbonyl chloride.
  • Hydrolysis : The acyl chloride is hydrolyzed to 5-methylthiophene-2-carboxylic acid using aqueous NaOH.

Amide Bond Formation

Coupling the bipyridine amine and thiophene carboxylic acid is achieved through:

Carbodiimide-Mediated Coupling
  • Activation : 5-Methylthiophene-2-carboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane.
  • Reaction : The activated acid reacts with [2,3'-bipyridine]-4-ylmethanamine at 0–5°C for 4 hours.
  • Workup : The mixture is washed with NaHCO₃ and brine, followed by solvent evaporation.

Yield : 65–75% after recrystallization from ethyl acetate.

Mixed Anhydride Method
  • Anhydride Formation : The carboxylic acid reacts with chloroformate esters (e.g., isobutyl chloroformate) in the presence of N-methylmorpholine.
  • Coupling : The anhydride is treated with the bipyridine amine in THF at room temperature.

Advantages : Reduced racemization risk compared to carbodiimide methods.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.54 (s, 1H, pyridine-H), 7.89–7.78 (m, 3H, pyridine-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 6.98 (d, J = 3.6 Hz, 1H, thiophene-H), 4.65 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
  • IR : 1664 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–N stretch).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g., N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide) reveals:

  • Dihedral Angle : 77.79° between thiophene and pyridine planes.
  • Hydrogen Bonding : N–H⋯N interactions stabilize dimeric structures.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantages
Kröhnke Synthesis 30–45% ≥95% No specialized catalysts required
Suzuki Coupling 60–70% ≥98% High regioselectivity
Carbodiimide Coupling 65–75% ≥97% Rapid reaction kinetics
Mixed Anhydride 55–65% ≥96% Low racemization risk

Challenges and Optimization Opportunities

  • Bipyridine Symmetrization : The Kröhnke method often produces symmetrical byproducts. Using bulky substituents or low-temperature conditions mitigates this.
  • Amine Sensitivity : The bipyridine amine is prone to oxidation. Reactions should be conducted under inert atmospheres.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, nickel.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrobipyridine derivatives.

    Substitution Products: Halogenated or alkylated bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For example, in photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can kill cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide is unique due to the presence of both bipyridine and thiophene units, which impart distinct electronic and coordination properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .

Biological Activity

N-({[2,3'-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide (CAS Number: 1903125-90-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₇H₁₅N₃OS
  • Molecular Weight : 309.4 g/mol
  • Structure : The compound features a bipyridine moiety linked to a thiophene carboxamide, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Research indicates that compounds with similar structures exhibit antimicrobial properties. The bipyridine and thiophene moieties are known to enhance interactions with microbial targets, potentially leading to effective antimicrobial agents.
  • Anti-inflammatory Effects
    • Compounds containing thiophene derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies suggest that this compound may exhibit similar effects through modulation of inflammatory pathways.
  • Antioxidant Properties
    • The compound's structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

  • In Vitro Studies on Anti-inflammatory Activity
    • A study investigating the anti-inflammatory effects of related compounds demonstrated that they significantly inhibited the production of nitric oxide and pro-inflammatory cytokines in macrophages activated by lipopolysaccharide (LPS). This suggests that this compound could have similar mechanisms of action in reducing inflammation .
  • Antimicrobial Testing
    • In comparative tests against various bacterial strains, compounds with thiophene and bipyridine moieties displayed notable antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialDisruption of cell membranes
AntioxidantScavenging free radicals

Q & A

Advanced Research Question

  • In Vitro Kinase Assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence-based assays .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) or use LC-MS/MS to quantify intracellular concentrations .
  • Molecular Docking : Validate binding poses against kinase crystal structures (PDB: 3NY3, 4U5J) .

How does the compound’s bipyridine moiety influence its application in material science?

Basic Research Question
The bipyridine group acts as a chelating ligand for transition metals (e.g., Ru, Fe), enabling:

  • Photocatalysis : Applications in light-driven redox reactions .
  • MOF Synthesis : Coordination networks for gas storage or sensing .
    Case Study : Bipyridine-metal complexes exhibit tunable luminescence for OLEDs .

What computational strategies validate docking studies for this compound’s interaction with biological targets?

Advanced Research Question

  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • MM/PBSA Analysis : Calculate binding free energies (ΔG < –8 kcal/mol indicates strong affinity) .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

How do pH and temperature affect the compound’s stability in aqueous solutions?

Basic Research Question
Stability studies should include:

  • pH Stability : Test buffers (pH 3–10) at 25°C; monitor degradation via HPLC .
  • Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; quantify degradation products .
    Key Finding : Amide bonds are prone to hydrolysis under acidic (pH < 4) or alkaline (pH > 9) conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.